Product packaging for isorhamnetin 4'-O-beta-D-glucopyranoside(Cat. No.:)

isorhamnetin 4'-O-beta-D-glucopyranoside

Cat. No.: B1249206
M. Wt: 478.4 g/mol
InChI Key: VTDBDVABTGGRMO-XMHBHJPISA-N
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Description

Overview of Flavonoid Glycosides in Phytochemistry

Flavonoid glycosides represent a vast and diverse group of plant-derived compounds, widely distributed throughout the plant kingdom. nih.gov They are characterized by a polyphenolic structure based on a fifteen-carbon skeleton, consisting of two benzene (B151609) rings linked by a three-carbon chain that forms a heterocyclic ring. nih.gov In their glycosidic form, one or more hydroxyl groups on the flavonoid aglycone are attached to a sugar molecule. This glycosylation significantly impacts the solubility, stability, and bioavailability of the flavonoid. nih.gov

Flavonoids are synthesized in plants through the shikimic acid and acetate (B1210297) pathways. nih.gov They play crucial roles in plants, including pigmentation to attract pollinators, protection against UV radiation, and defense against pathogens. mdpi.com In phytochemistry, flavonoid glycosides are classified into several subgroups based on the oxidation state and substitution pattern of the heterocyclic C ring. These subgroups include flavones, flavonols, flavanones, isoflavones, and anthocyanins. nih.gov Isorhamnetin (B1672294) 4'-O-beta-D-glucopyranoside belongs to the flavonol subclass. phytohub.eu The study of these compounds is a cornerstone of phytochemistry, focusing on their isolation, structural elucidation, and quantification in various plant species. researchgate.net

Significance of Isorhamnetin Derivatives in Natural Product Research

Isorhamnetin and its glycosidic derivatives are a significant area of focus in natural product research. Isorhamnetin itself is a 3'-O-methylated derivative of quercetin (B1663063). ljmu.ac.uk This methylation, along with glycosylation, influences the compound's chemical properties and biological effects. Isorhamnetin derivatives are found in a variety of plants that are part of the human diet or used in traditional medicine, including onions, pears, olive oil, and species like Opuntia ficus-indica (nopal) and Hippophae rhamnoides (sea buckthorn). ljmu.ac.ukwikipedia.orgnih.gov

The research interest in isorhamnetin derivatives stems from their diverse pharmacological activities. ljmu.ac.uk Studies have explored their potential antioxidant, anti-inflammatory, and other biological effects. nih.govijtsrd.com For instance, isorhamnetin glycosides from Opuntia ficus-indica have been investigated for their anti-inflammatory properties. nih.gov The presence of these compounds in edible plants and their potential health benefits make them important targets for phytochemical investigation and for understanding the contributions of dietary components to human health. ljmu.ac.uk

Historical Context of Isorhamnetin 4'-O-beta-D-Glucopyranoside Investigation

The investigation of this compound is part of the broader history of flavonoid research, which began with the isolation of the first flavonoids in the 19th century. The specific identification of isorhamnetin and its various glycosides occurred later, with the advancement of chromatographic and spectroscopic techniques.

Historically, isorhamnetin glycosides have been identified as characteristic components of certain plant species. For example, they are considered chemotaxonomic markers for the Opuntia ficus-indica species. nih.gov Early phytochemical screenings of common dietary plants, such as onions, identified various quercetin and isorhamnetin glycosides. Isorhamnetin 4'-O-glucoside, specifically, has been reported as a minor flavonoid in onions. mdpi.comwikipedia.org

The development of techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) in the latter half of the 20th century was pivotal for the separation and identification of individual flavonoid glycosides from complex plant extracts. nih.govresearchgate.net These methods allowed researchers to isolate and precisely characterize compounds like this compound, distinguishing it from other isomers such as isorhamnetin 3-O-glucoside. nih.govmdpi.com Much of the research has focused on identifying the natural sources of these compounds and quantifying their presence in different plant tissues. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
PhytoHub ID PHUB000668 phytohub.eu
CAS Number 58902-89-9 phytohub.eu
Chemical Formula C22H22O12 phytohub.eu
Average Mass 478.406 Da phytohub.eu
Monoisotopic Mass 478.111126148 Da phytohub.eu
IUPAC Name 3,5,7-trihydroxy-2-(3-methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4H-chromen-4-one phytohub.eu
SMILES COC1=C(OC2OC(CO)C(O)C(O)C2O)C=CC(=C1)C1=C(O)C(=O)C2=C(O)C=C(O)C=C2O1 phytohub.eu
InChI Key VTDBDVABTGGRMO-UHFFFAOYSA-N phytohub.eu
Hydrogen Bond Donors 7 phytohub.eu
Hydrogen Bond Acceptors 12 phytohub.eu

| Rotatable Bond Count | 5 | phytohub.eu |

Table 2: List of Compounds Mentioned

Compound Name
This compound
Isorhamnetin
Quercetin
Isorhamnetin 3-O-glucoside
Apigenin
Acacetin
Chrysin
Luteolin
Kaempferol
Myricetin
Naringenin
Isorhamnetin-glucosyl-rhamnoside
Isorhamnetin-3-O-robinobioside
Isorhamnetin 3,7-di-O-β-D-glucopyranoside

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O12 B1249206 isorhamnetin 4'-O-beta-D-glucopyranoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

IUPAC Name

3,5,7-trihydroxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C22H22O12/c1-31-12-4-8(21-19(29)17(27)15-10(25)5-9(24)6-13(15)32-21)2-3-11(12)33-22-20(30)18(28)16(26)14(7-23)34-22/h2-6,14,16,18,20,22-26,28-30H,7H2,1H3/t14-,16-,18+,20-,22-/m1/s1

InChI Key

VTDBDVABTGGRMO-XMHBHJPISA-N

SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution

Botanical Sources and Plant Families

Isorhamnetin (B1672294) 4'-O-beta-D-glucopyranoside and its related compounds are distributed across a range of plant families, with notable concentrations in species consumed as food or used in traditional medicine.

The Amaryllidaceae family, specifically the genus Allium, is a significant source of isorhamnetin glycosides. Allium cepa, the common onion, is a well-documented source of isorhamnetin 4'-O-glucoside, where it is considered a minor flavonoid pigment. In contrast, the major flavonols in onions are typically quercetin-3,4'-diglucoside and quercetin-4'-monoglucoside. The concentration of these compounds can vary significantly among different onion cultivars. For instance, studies have shown that the total flavonoid content, including isorhamnetin glycosides, can differ by as much as 18-fold between varieties.

In Allium ascalonicum, commonly known as shallot, a related compound, isorhamnetin-3,4′-O-β-d-diglucoside, has been identified. This highlights the diversity of isorhamnetin glycosylation patterns even within the same plant genus.

A review of available scientific literature does not indicate the specific presence of isorhamnetin 4'-O-beta-D-glucopyranoside in Lysimachia thyrsiflora (tufted loosestrife). While other species within the Lysimachia genus, part of the Primulaceae family, are known to contain various flavonoids such as kaempferol, quercetin (B1663063), and myricetin, the specific isorhamnetin glycoside has not been reported in this particular plant.

Opuntia ficus-indica, the prickly pear cactus (family Cactaceae), is a notable source of isorhamnetin glycosides, which are considered a chemotaxonomic characteristic of the species. wikipedia.org While it is a rich source of various isorhamnetin derivatives, including di- and tri-glycosides like isorhamnetin-glucosyl-rhamnosyl-rhamnoside and isorhamnetin-glucosyl-rhamnosyl-pentoside, the specific isolation of this compound is less commonly reported than other glycosidic forms in this plant. wikipedia.orgidseed.org

Other plants known to be rich in isorhamnetin glycosides include:

Hippophae rhamnoides (Sea Buckthorn): The berries of this plant are a significant source of isorhamnetin glycosides, with derivatives representing over 65% of the total flavonols in some studies.

Ginkgo biloba (Ginkgo Tree): This ancient tree species is another source of various isorhamnetin glycosides.

Brassica juncea (Mustard Leaf): Isorhamnetin-3,7-diglucoside is a major flavonoid compound found in these leaves. idseed.org

Elderberry (Sambucus nigra): Extracts of elderberry contain isorhamnetin-3-O-glucoside and narcissin (isorhamnetin-3-O-rutinoside).

The profile of isorhamnetin glycosides varies significantly across different plant species and even within cultivars of the same species. This variation lies in the type, number, and attachment position of the sugar moieties to the isorhamnetin aglycone.

In Allium cepa, the 4'-O-glucoside is a characteristic form. In contrast, Opuntia ficus-indica presents a more complex profile with multiple di- and triglycosides. Sea buckthorn (Hippophae rhamnoides) is particularly rich in isorhamnetin-3-O-rutinoside and isorhamnetin-3-O-glucoside. This diversity in glycosylation affects the physicochemical properties of the compounds, which in turn can influence their biological roles in the plant.

Geographic and Ecological Distribution of Producing Organisms

The organisms that produce this compound and related compounds are found across diverse geographical and ecological regions.

Allium cepa (Onion): Believed to have originated in Central Asia, in regions corresponding to modern-day Iran and Pakistan, the onion is now one of the most widely cultivated vegetables globally. idseed.orgcabidigitallibrary.org It is grown in over 140 countries, with major producers including China, India, and the United States. idseed.org Onions are adaptable to a wide range of climates but thrive in cool conditions for vegetative growth and require higher temperatures and lower humidity for bulb development. greenlife.co.keillinois.edu They prefer well-drained, fertile soils with a pH between 6.0 and 7.5. greenlife.co.ke

Opuntia ficus-indica (Prickly Pear): Native to Mexico, the prickly pear cactus has been domesticated and is now cultivated in arid and semi-arid regions worldwide. wikipedia.orgencyclopedia.pub It is found in the Mediterranean, North and South Africa, the Middle East, Australia, and the southern United States. encyclopedia.publucidcentral.org This plant is exceptionally resilient, tolerating high temperatures, drought, and poor soils where other crops cannot survive, making it crucial for agriculture in arid zones. encyclopedia.pubnih.gov

Hippophae rhamnoides (Sea Buckthorn): This hardy, deciduous shrub is native to the cold-temperate regions of Europe and Asia. wikipedia.org Its distribution ranges from the coastal areas of the Atlantic in Europe to northern China and the Himalayas. wikipedia.org Sea buckthorn is highly tolerant of drought and salt, often found on coastal dunes, riverbanks, and in mountainous areas. wikipedia.orgarboristnow.com It prefers light, sandy loam soils and requires full sun, as it is intolerant of shade. wikipedia.orgbalkep.org

Factors Influencing Biosynthesis and Accumulation in Plants

The production and accumulation of this compound and other flavonoids in plants are influenced by a complex interplay of genetic and environmental factors.

Genetic Factors: The specific profile of flavonoids, including the types of glycosides produced, is genetically determined and varies between species and cultivars. This is evident in the different isorhamnetin glycoside profiles observed in various onion varieties.

Environmental Stress: Abiotic and biotic stresses are significant triggers for the biosynthesis of secondary metabolites like flavonoids. These compounds often play a protective role in plants.

Light: Light intensity and quality are crucial. For many plants, exposure to sunlight, particularly UV radiation, can stimulate flavonoid production.

Temperature: Both high and low temperatures can affect flavonoid biosynthesis. Low temperatures have been shown to induce the accumulation of isorhamnetin in some plants as a protective mechanism against cold stress. balkep.orgmissouribotanicalgarden.org

Water Availability: Drought stress can lead to an increase in the concentration of certain phenolic compounds as part of the plant's defense response. nih.gov However, the response is species-specific. While onions are sensitive to water stress, which can negatively impact growth and yield, plants adapted to arid environments like Opuntia ficus-indica have evolved to thrive in such conditions. nih.govnih.gov

Soil Conditions: Nutrient availability and soil composition can influence plant metabolism and the production of secondary metabolites. greenlife.co.ke

Developmental Stage: The concentration of flavonoids can change throughout the plant's life cycle, with different levels being present in young versus mature tissues. In onions, for example, the highest concentrations of flavonoids are often found in the outer layers of the bulb.

Isolation and Purification Methodologies

Extraction Techniques for Isorhamnetin (B1672294) 4'-O-beta-D-Glucopyranoside

The initial step in isolating isorhamnetin 4'-O-beta-D-glucopyranoside is its extraction from plant material. The choice of extraction method is critical for maximizing yield and preserving the compound's integrity. Isorhamnetin glycosides are typically extracted from various plant-based foods and medicinal plants. nih.gov

Commonly employed techniques involve solid-liquid extraction using organic solvents. For instance, the extraction of related flavonoid glycosides often utilizes ethanol (B145695). In one method, dried and crushed plant material, such as gorse flower buds, is subjected to reflux extraction with an aqueous ethanol solution (e.g., 70-80% ethanol). google.com This process is typically repeated to ensure thorough extraction, and the resulting filtrates are concentrated under reduced pressure to yield a crude extract. google.comsafacura.org

Modern extraction techniques are also applied to improve efficiency and reduce solvent consumption. mdpi.com These include:

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency. For flavonoids like isorhamnetin, UAE has been shown to be more effective than simple stirring or heating methods. rsc.org

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. It is often considered a preferred method for obtaining high yields of flavonoids. mdpi.com

After initial extraction, the crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical sequence might involve partitioning the aqueous extract with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides like this compound are polar and tend to concentrate in the n-butanol fraction. google.com

Extraction ParameterDescriptionSource(s)
Solvent Aqueous ethanol (70-80%) is commonly used for reflux extraction. google.comsafacura.org
Method Conventional methods include reflux extraction and maceration. google.commdpi.com
Modern Methods Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer higher efficiency. mdpi.comrsc.org
Preliminary Purification Liquid-liquid partitioning (e.g., with n-butanol) is used to enrich the glycoside fraction. google.com

Chromatographic Separation Strategies

Following extraction and preliminary purification, chromatographic methods are indispensable for isolating this compound from the enriched extract.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis, quantification, and purification of isorhamnetin glycosides due to its high resolution, sensitivity, and selectivity. nih.gov

For analytical purposes, reversed-phase HPLC is most common. A C18 column is typically used with a mobile phase consisting of a gradient mixture of an acidified aqueous solvent (e.g., water with formic acid) and an organic solvent like methanol (B129727) or acetonitrile. nih.govresearchgate.net Detection is often performed using a Diode Array Detector (DAD), which allows for the spectral analysis of the eluted peaks to aid in identification. nih.gov HPLC is also used to monitor the purity of fractions obtained from other preparative chromatography techniques. researchgate.netresearchgate.net

In a preparative capacity, semi-preparative or preparative HPLC can be used as a final polishing step to obtain the highly pure compound. For example, after initial fractionation by other means, preparative HPLC has been used to separate closely related flavonoid glycosides, yielding compounds with high purity. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, greater sensitivity, and significantly faster analysis times. UPLC is recognized as an innovative and effective method for the characterization and quantification of isorhamnetin glycosides. nih.gov While primarily an analytical tool for rapid profiling of complex extracts, its high resolving power is valuable in developing and optimizing preparative separation methods.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby avoiding the irreversible adsorption of the sample. It is particularly well-suited for the preparative-scale separation of natural products like flavonoid glycosides. researchgate.netnih.govrsc.org

The successful application of HSCCC relies on the selection of a suitable two-phase solvent system. A commonly used system for separating flavonoid glycosides is composed of n-hexane-ethyl acetate-methanol-water (HEMW). researchgate.net The separation of four flavonoid glycosides from lotus (B1177795) plumule was achieved using a system of ethyl acetate-n-butanol-water. researchgate.net By carefully selecting the solvent system and operating parameters such as flow rate and rotational speed, HSCCC can yield milligrams of pure compounds from a crude extract in a single run. researchgate.netnih.gov For instance, preparative HSCCC was successfully employed to isolate trans-3,5,4'-trihydroxystilbene-4'-O-beta-D-glucopyranoside and (+)catechin from Rheum tanguticum, yielding 10.2 mg and 26.7 mg of the respective compounds, both with purities exceeding 96%. nih.gov

HSCCC ParameterExample Value/SystemPurposeSource(s)
Solvent System Ethyl acetate-n-butanol-water (4:1:5, v/v)Separation of flavonoid glycosides. researchgate.net
Solvent System n-hexane/EtOAc/MeOH/H₂O (1:10:1:10, v/v)Isolation of flavonoids from black currant leaves. researchgate.net
Flow Rate 1.0 - 3.0 mL/minAffects separation time and resolution. researchgate.net
Rotational Speed ~800-860 rpmEnsures efficient mixing of the two liquid phases. researchgate.netpan.olsztyn.pl
Mode Head-to-tail or Tail-to-headDetermines which phase (upper or lower) is used as the mobile phase. pan.olsztyn.pl

Besides HPLC and HSCCC, other chromatographic methods are often used in the purification scheme, typically for initial fractionation of the crude extract.

Column Chromatography (CC): Open column chromatography using adsorbents like silica (B1680970) gel or polyamide is a standard method for the initial cleanup and fractionation of plant extracts. google.comsafacura.org Polyamide has a particular affinity for phenolic compounds like flavonoids and can effectively separate them from other classes of compounds. google.comrsc.org Elution is performed with a stepwise gradient of solvents, for example, increasing concentrations of ethanol in water, to selectively desorb the bound compounds. google.com

Macroporous Resin Chromatography: Macroporous resins (e.g., AB-8) are used for the enrichment of flavonoids from crude extracts. researchgate.net They can effectively adsorb the target compounds from an aqueous solution, which are then eluted with an organic solvent like ethanol, resulting in a concentrated flavonoid fraction that is suitable for further purification by HSCCC or preparative HPLC. researchgate.net

Purity Assessment and Quality Control in this compound Isolation

Ensuring the purity and structural integrity of the isolated this compound is a critical final step. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purity Determination: The purity of the final isolated compound is typically determined by analytical HPLC, often using a DAD detector. researchgate.netresearchgate.netnih.gov A pure sample should yield a single, symmetrical peak under various chromatographic conditions. Purity is often expressed as a percentage based on the peak area. researchgate.netnih.gov

Structural Elucidation: The identity of the isolated compound is confirmed using spectroscopic methods.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural confirmation. safacura.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (such as HMQC and HMBC) experiments are essential for the unambiguous structural elucidation of the molecule. nih.govsafacura.orgmdpi.com These techniques provide detailed information about the carbon skeleton, the placement of substituents (like the methoxy (B1213986) group in isorhamnetin), and the nature and position of the glycosidic linkage. nih.gov

By combining these methods, researchers can confidently report the isolation of this compound with a high degree of purity and a confirmed chemical structure.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments would be required to assign all proton and carbon signals and to establish the connectivity of the isorhamnetin (B1672294) aglycone and the glucose moiety, as well as to confirm the point of glycosylation at the 4'-hydroxyl group.

A detailed ¹H NMR spectrum would be necessary to identify all the proton signals of the molecule. This would include characteristic signals for the flavonoid A and B rings, the methoxy (B1213986) group, and the β-D-glucopyranoside unit. Specific assignments, chemical shifts (δ), and coupling constants (J) are required for a complete analysis.

The ¹³C NMR spectrum would provide information on all carbon atoms in the molecule, including the carbonyl carbon (C-4), oxygenated aromatic carbons, and the carbons of the sugar unit. The chemical shifts would confirm the flavonoid skeleton and the nature of the sugar.

2D NMR experiments are crucial for confirming the structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic rings and the sugar unit.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying long-range (2-3 bond) correlations. The key HMBC correlation to confirm the 4'-O-glycosidic linkage would be between the anomeric proton of the glucose (H-1'') and the C-4' of the isorhamnetin aglycone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of the compound and to gain structural information from its fragmentation patterns.

For isorhamnetin 4'-O-beta-D-glucopyranoside (C₂₂H₂₂O₁₂), the expected molecular weight is approximately 478.4 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass to confirm the elemental composition. Tandem MS (MS/MS) experiments reveal characteristic fragmentation. In negative ion mode ESI-MS, the compound would be expected to produce a deprotonated molecule [M-H]⁻ at m/z 477. The primary fragmentation would involve the cleavage of the glycosidic bond, resulting in a prominent fragment ion corresponding to the isorhamnetin aglycone at m/z 315 [M-H-162]⁻. nih.gov

Table 1: Experimental LC-MS/MS Data for Isorhamnetin 4'-O-glucoside nih.gov

Precursor Ion (m/z) Precursor Type Fragmentation Ion (m/z) Relative Abundance Proposed Identity
477.2 [M-H]⁻ 315.1 100 [Isorhamnetin Aglycone - H]⁻
477.2 [M-H]⁻ 316.2 36 [Isorhamnetin Aglycone]⁻

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the conjugated system of the flavonoid core. Flavonols typically exhibit two major absorption bands: Band I (320–385 nm) corresponding to the B-ring cinnamoyl system, and Band II (240–280 nm) for the A-ring benzoyl system. The exact absorption maxima (λmax) for this compound would need to be determined experimentally. The use of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) could help to confirm the positions of free hydroxyl groups.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups (broad band around 3400 cm⁻¹), a conjugated ketone (C=O) of the γ-pyrone ring (around 1655 cm⁻¹), aromatic C=C stretching (around 1600 and 1500 cm⁻¹), and C-O bonds of ethers and alcohols (in the 1200–1000 cm⁻¹ region).

Chiroptical Methods for Stereochemical Analysis

The stereochemical analysis of this compound is crucial for confirming its three-dimensional structure, particularly the configuration of the chiral centers within the glucopyranoside moiety. Chiroptical methods, which are sensitive to the stereochemistry of molecules, play a significant role in this regard. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. The primary chiroptical methods used for such analyses are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

While a comprehensive literature search did not yield specific experimental or theoretical chiroptical data for this compound, the principles of these techniques can be applied to understand how its stereochemistry would be investigated. The chirality of this compound arises from the five stereocenters in the D-glucopyranoside unit. The isorhamnetin aglycone itself is achiral. Therefore, the chiroptical properties of the molecule are solely determined by the sugar moiety.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum typically shows positive or negative peaks, known as Cotton effects, in the regions where the molecule has chromophores that absorb light.

For this compound, the primary chromophore is the flavonoid nucleus. Although the aglycone is achiral, its electronic transitions can be perturbed by the chiral environment of the attached glucopyranoside, leading to induced CD signals. The anomeric configuration of the glycosidic bond (α or β) significantly influences the spatial arrangement of the sugar relative to the aglycone, which in turn affects the observed CD spectrum.

The determination of the anomeric configuration is a key application of CD spectroscopy for flavonoid glycosides. The sign and magnitude of the Cotton effects in the regions of the flavonoid's characteristic absorption bands (typically around 250-400 nm) can be correlated with the anomeric configuration. For a β-glycoside, a specific pattern of Cotton effects would be expected, which would differ from that of the corresponding α-anomer. However, without experimental data or data from closely related reference compounds, the exact nature of the CD spectrum for this compound remains theoretical.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD curve is a plot of specific rotation versus wavelength. Similar to CD spectroscopy, ORD is sensitive to the stereochemistry of a molecule and exhibits Cotton effects in the vicinity of the absorption bands of chromophores.

In the absence of published experimental data, the expected chiroptical properties remain a matter of theoretical consideration based on the known structure of the molecule. The application of these powerful analytical techniques would be essential for the unambiguous confirmation of the stereochemistry of synthetically produced or newly isolated this compound.

Biosynthesis and Biotransformation Pathways

Precursor Pathways in Higher Plants

The biosynthesis of isorhamnetin (B1672294) 4'-O-beta-D-glucopyranoside in higher plants begins with the general phenylpropanoid pathway. This pathway provides the basic C6-C3-C6 skeleton of flavonoids. The synthesis of the isorhamnetin aglycone, 3,5,7,4'-tetrahydroxy-3'-methoxyflavone, is a multi-step process. nih.gov It starts with the amino acid phenylalanine, which is converted to naringenin, a key intermediate in flavonoid biosynthesis. researchgate.net Subsequent hydroxylation and other modifications of the B-ring lead to the formation of quercetin (B1663063). researchgate.net Quercetin then serves as the direct precursor for isorhamnetin through a specific methylation reaction.

Glycosylation Mechanisms and Glycosyltransferases Involved

Glycosylation is a crucial step in the biosynthesis of isorhamnetin 4'-O-beta-D-glucopyranoside, enhancing its stability and solubility. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). acs.orgnih.gov These enzymes transfer a sugar moiety, typically glucose from UDP-glucose, to a specific hydroxyl group on the flavonoid aglycone. mdpi.com

In the formation of this compound, a UGT specifically targets the 4'-hydroxyl group of the isorhamnetin molecule. Research has identified UGTs that exhibit high regiospecificity for this position. For instance, a study on Citrus identified a flavonoid 4'-O-glucosyltransferase, CitUGT72AZ4, which preferentially glycosylates the 4'-OH group of various flavonoids. nih.gov While this specific enzyme was studied in citrus, similar UGTs with 4'-O-glycosylation activity are responsible for the synthesis of this compound in other plant species. The reaction involves the transfer of a glucose molecule from UDP-glucose to the 4'-hydroxyl group of isorhamnetin, forming the corresponding 4'-O-glucoside. nih.gov

O-Methylation and Other Modification Enzymes

The characteristic 3'-methoxy group of isorhamnetin is introduced through an O-methylation reaction catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). nih.govnih.gov This methylation typically occurs at the aglycone level, specifically on the precursor quercetin. An O-methyltransferase transfers a methyl group from SAM to the 3'-hydroxyl group of quercetin, yielding isorhamnetin. mdpi.com

These OMTs are classified into different categories based on their substrate and positional specificity. mdpi.com The enzyme responsible for isorhamnetin biosynthesis is a quercetin 3'-O-methyltransferase. mdpi.com This enzymatic step is a significant branch point in flavonoid metabolism, diverting quercetin towards the formation of isorhamnetin and its subsequent glycosides. mdpi.com The methylation not only alters the structure of the flavonoid but can also influence its biological activity and lipophilicity. nih.govmdpi.com

Microbial Biotransformation and Enzymatic Conversions

In biological systems, particularly within the mammalian gut, isorhamnetin glycosides are subject to metabolism by microbial enzymes. A key class of enzymes involved in this process is β-glucosidases (EC 3.2.1.21). nih.govnih.gov These enzymes catalyze the hydrolysis of the β-glycosidic bond, releasing the sugar moiety and the aglycone, isorhamnetin. nih.govwikipedia.org

This deglycosylation is a critical step for the absorption of flavonoids in the intestine, as the aglycone form is generally more readily absorbed than its glycosidic counterpart. nih.gov Microbial β-glucosidases are abundant in the gut and exhibit broad substrate specificity, enabling them to hydrolyze a wide range of flavonoid glycosides. nih.govnih.gov The release of the isorhamnetin aglycone through this enzymatic action is often associated with an alteration or enhancement of its biological activities. nih.gov

Probiotic microorganisms, such as certain strains of Bifidobacterium and Lactobacillus, are known to possess significant glycoside-hydrolyzing capabilities. These beneficial bacteria contribute to the biotransformation of dietary flavonoid glycosides in the gut. For example, a study demonstrated that Bifidobacterium animalis subsp. lactis AD011 effectively catalyzed the conversion of isorhamnetin-3-glucoside to isorhamnetin. rsc.org This highlights the potential of probiotic bacteria to modulate the bioavailability and bioactivity of isorhamnetin glycosides. The enzymatic machinery of these probiotics, particularly their β-glucosidases, plays a pivotal role in these conversions. nih.govrsc.org

The potential of isorhamnetin and its glycosides has spurred interest in developing microbial systems for their production. Metabolic engineering of microorganisms like Escherichia coli offers a promising alternative to chemical synthesis or extraction from plant sources. koreascience.krmdpi.com By introducing and optimizing the expression of genes encoding key biosynthetic enzymes, such as OMTs and UGTs from plants, microbial hosts can be engineered to produce specific flavonoid glycosides.

For instance, E. coli has been successfully engineered to produce isorhamnetin 3-O-glucoside from quercetin. semanticscholar.org This was achieved by co-expressing an O-methyltransferase and a glucosyltransferase. semanticscholar.org Similar strategies could be adapted for the production of this compound by utilizing a UGT with the desired 4'-O-regiospecificity. These engineered microbial systems provide a platform for the sustainable and controlled production of valuable flavonoid compounds.

Pre Clinical Investigations of Biological Activities and Mechanisms

Antioxidant and Redox Modulatory Effects

Isorhamnetin (B1672294) 4'-O-beta-D-glucopyranoside, a flavonoid glycoside, has been the subject of pre-clinical research to elucidate its antioxidant and redox modulatory properties. These investigations have explored its capacity to directly neutralize reactive oxygen species and to influence the endogenous antioxidant defense systems.

Reactive Oxygen Species (ROS) Scavenging in Cell-Free and Cellular Systems

In both cell-free and cellular environments, isorhamnetin 4'-O-beta-D-glucopyranoside has demonstrated notable capabilities in scavenging reactive oxygen species. Studies have shown that with increasing concentrations, the compound exhibits dose-dependent scavenging activities against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), hydroxyl, and carbon-centered radicals. nih.govresearchgate.net Furthermore, it has been observed to significantly lower the levels of intracellular ROS in a dose-dependent manner. nih.govresearchgate.net Research on related isorhamnetin glycosides has also reported a strong inhibition of ROS production in whole blood, neutrophils, and mononuclear cells. mdpi.com

Regulation of Endogenous Antioxidant Systems (e.g., GSH, SOD, Catalase, HO-1)

The antioxidant effects of this compound extend to the modulation of the body's own antioxidant enzymes. The compound has been found to significantly increase the intracellular levels of glutathione (B108866) (GSH). nih.govresearchgate.net In addition to elevating GSH, it also enhances the expression levels of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase, and heme oxygenase-1 (HO-1). nih.govresearchgate.net

Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a critical mechanism for cellular defense against oxidative stress. While direct evidence for the activation of this pathway by this compound is still emerging, studies on its aglycone, isorhamnetin, have shown that it can activate the Nrf2-ARE signaling pathway. nih.gov This activation by isorhamnetin contributes to the suppression of ROS production mediated by transforming growth factor-beta (TGF-β). nih.gov

Inhibition of Lipid Peroxidation and Oxidative Damage

This compound has shown protective effects against oxidative damage to biomolecules. It has been demonstrated to significantly inhibit the oxidative damage of purified genomic DNA. nih.govresearchgate.net Moreover, a diglucoside variant, isorhamnetin 3,7-di-O-beta-D-glucopyranoside, has been shown to decrease lipid peroxidation in the blood, liver, and kidneys of rats with streptozotocin-induced diabetes, an effect attributed to its in vivo conversion to isorhamnetin. nih.gov

Anti-Inflammatory Mechanisms in Cellular and Animal Models

The anti-inflammatory potential of this compound and related compounds has been investigated in various cellular and animal models, revealing their ability to modulate key inflammatory mediators.

Modulation of Pro-inflammatory Mediators (e.g., NO, COX-2, PGE2)

Research has indicated that isorhamnetin glycosides can influence the production of several pro-inflammatory molecules. Isorhamnetin glycosides have been shown to reduce the production of nitric oxide (NO) in RAW 264.7 macrophage cells without significantly affecting cell viability. In some studies, isorhamnetin diglycosides demonstrated a greater potential for inhibiting NO production than triglycosides.

In terms of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade, isorhamnetin glycosides have been found to suppress its activity. For instance, isorhamnetin-3-O-rhamnosylglucoside was observed to significantly inhibit the production of COX-2.

Research Findings on this compound

Antioxidant Activity of this compound

Experimental System Activity Observed Outcome Citation(s)
Cell-Free Assays Dose-dependent scavenging Neutralization of DPPH, hydroxyl, and carbon-centered radicals nih.gov, researchgate.net
Cellular Systems Decreased intracellular ROS Significant reduction in reactive oxygen species nih.gov, researchgate.net
Cellular Systems Elevated Glutathione (GSH) Significant increase in intracellular GSH levels nih.gov, researchgate.net
Cellular Systems Increased Antioxidant Enzymes Upregulation of Superoxide Dismutase (SOD), Catalase, and Heme Oxygenase-1 (HO-1) nih.gov, researchgate.net
In Vitro Inhibition of DNA damage Significant inhibition of oxidative damage to purified genomic DNA nih.gov, researchgate.net

Anti-Inflammatory Activity of Isorhamnetin Glycosides

Model Mediator Effect Citation(s)
RAW 264.7 Macrophage Cells Nitric Oxide (NO) Significant reduction in NO production

Inhibition of Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Isorhamnetin and its related glycosides have demonstrated notable capabilities in suppressing the production of key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, isorhamnetin significantly reduced the synthesis of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in a dose-dependent manner. nih.gov Further studies in BV2 microglia cells confirmed that isorhamnetin treatment downregulated the LPS-induced production and expression of TNF-α and IL-1β. semanticscholar.org

In a model using human bronchial epithelial cells (BEAS-2B) stimulated with TNF-α, isorhamnetin markedly decreased the expression of IL-1β and IL-6. nih.gov Similarly, research on glycosides from Opuntia ficus-indica, such as isorhamnetin-glucosyl-rhamnoside (IGR), showed significant inhibition of TNF-α and IL-6 production in an in vivo model of inflammation. nih.gov

CompoundModel SystemInhibited CytokinesKey FindingsSource
IsorhamnetinLPS-stimulated RAW 264.7 macrophagesTNF-α, IL-1β, IL-6Showed a significant, dose-dependent reduction in pro-inflammatory cytokine synthesis. nih.gov
IsorhamnetinLPS-stimulated BV2 microgliaTNF-α, IL-1βEffectively downregulated the production and expression of pro-inflammatory cytokines. semanticscholar.org
IsorhamnetinTNF-α-stimulated BEAS-2B human bronchial epithelial cellsIL-1β, IL-6Significantly decreased cytokine expression, suggesting a role in mitigating airway inflammation. nih.gov
Isorhamnetin-glucosyl-rhamnoside (IGR)Croton oil-induced ear edema in ratsTNF-α, IL-6Significantly inhibited the production of these cytokines in inflamed tissue. nih.gov

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of isorhamnetin are closely linked to its ability to modulate critical intracellular signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In LPS-stimulated microglia, isorhamnetin was found to suppress the degradation of the inhibitor of κB-α (IκB-α) and block the subsequent translocation of the NF-κB p65 subunit into the nucleus. semanticscholar.org This action effectively halts the transcription of numerous pro-inflammatory genes. frontiersin.org

Concurrently, isorhamnetin regulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Research has shown that isorhamnetin inhibits the phosphorylation of key MAPK family members, including p38 and JNK, in response to inflammatory stimuli like LPS and TNF-α. nih.govnih.govrsc.org By blocking both the NF-κB and MAPK pathways, isorhamnetin effectively curtails the inflammatory response in various cell types. nih.govnih.govfrontiersin.org

CompoundModel SystemRegulated PathwayMechanism of ActionSource
IsorhamnetinLPS-stimulated RAW 264.7 macrophagesNF-κB & MAPKInhibited phosphorylation within the MAPK family and downregulated IκB-α. nih.gov
IsorhamnetinTNF-α-stimulated BEAS-2B cellsNF-κB & MAPKInhibited the phosphorylation of both MAPK and NF-κB pathway components. nih.gov
IsorhamnetinLPS-stimulated BV2 microgliaNF-κBInhibited IκB-α degradation and blocked nuclear translocation of NF-κB p65. semanticscholar.org
IsorhamnetinHigh-fat diet-fed mouse brainNF-κB & MAPKInhibited the expression of p-JNK, p-p38, and p-NFκB proteins. rsc.org

In vivo Anti-inflammatory Models (e.g., croton oil-induced edema)

The topical anti-inflammatory activity of isorhamnetin glycosides has been evaluated in vivo using the croton oil-induced ear edema model in rats, a standard assay for acute inflammation. nih.gov In this model, isorhamnetin glycosides isolated from Opuntia ficus-indica were applied topically to the inflamed ear. The diglycoside isorhamnetin-glucosyl-rhamnoside (IGR) demonstrated a potent anti-edematous effect, reducing ear swelling by 77.4%, an efficacy comparable to the standard anti-inflammatory drug indomethacin (B1671933) (69.5% inhibition). nih.gov Another glycoside, isorhamnetin-glucosyl-pentroside (IGP), also showed significant, though slightly lower, inhibition of edema (65.3%). nih.gov These findings highlight the potential of isorhamnetin glycosides as topical anti-inflammatory agents.

CompoundIn Vivo ModelKey FindingSource
Isorhamnetin-glucosyl-rhamnoside (IGR)Croton oil-induced ear edema in ratsInhibited ear edema by 77.4%, comparable to indomethacin. nih.gov
Isorhamnetin-glucosyl-pentroside (IGP)Croton oil-induced ear edema in ratsReduced ear edema by 65.3%. nih.gov
Isorhamnetin (aglycone)Croton oil-induced ear edema in ratsExhibited an inhibitory effect similar to IGP. nih.gov

Anti-Cancer Potential in In Vitro Cellular Models

Effects on Cell Proliferation and Viability

Isorhamnetin has demonstrated significant anti-proliferative effects across a range of human cancer cell lines. Studies show that it inhibits the growth of lung (A549), colon (HT-29, HCT116, SW480), prostate (DU145, PC3), and gallbladder (NOZ, GBC-SD) cancer cells in a dose- and time-dependent manner. frontiersin.org For instance, in human colorectal adenocarcinoma HT-29 cells, isorhamnetin was shown to significantly reduce mitochondrial and metabolic activity, thereby suppressing proliferation. nih.gov Similarly, treatment of pancreatic cancer-associated fibroblasts (CAFs) with isorhamnetin resulted in a time- and concentration-dependent decrease in cell viability. nih.gov The inhibitory concentration (IC50) values vary depending on the cell line, highlighting a degree of selectivity in its action. mdpi.com

CompoundCancer Cell LineCancer TypeEffectSource
IsorhamnetinHT-29, HCT116, SW480Colon CancerInhibited cell proliferation. frontiersin.org
IsorhamnetinA549Lung CancerHindered cell growth in a dose-dependent manner. frontiersin.org
IsorhamnetinNOZ, GBC-SDGallbladder CancerEffectively inhibited proliferation and migration in a time- and dose-dependent manner. frontiersin.orgresearchgate.net
IsorhamnetinHT-29Colorectal AdenocarcinomaSuppressed proliferation by reducing mitochondrial and metabolic activity. nih.gov
IsorhamnetinCancer-Associated Fibroblasts (CAFs)Pancreatic CancerShowed a time- and concentration-dependent decrease in cell viability. nih.gov

Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M phase)

A key mechanism underlying the anti-cancer activity of isorhamnetin is its ability to induce programmed cell death (apoptosis) and halt the cell division cycle. Multiple studies have consistently reported that isorhamnetin triggers cell cycle arrest at the G2/M phase in various cancer cells, including human bladder, hepatocarcinoma, colon, and breast cancer cells. frontiersin.orgnih.govnih.govresearchgate.net This arrest is associated with the modulation of key cell cycle regulatory proteins. For example, isorhamnetin has been shown to decrease the expression of cyclin B1 and increase the expression of the cyclin-dependent kinase (Cdk) inhibitor p21. nih.govnih.gov

In addition to cell cycle arrest, isorhamnetin induces apoptosis through pathways involving the activation of caspases and the release of cytochrome c from the mitochondria. nih.govnih.gov This pro-apoptotic effect is often dependent on the generation of reactive oxygen species (ROS). nih.govresearchgate.net

CompoundCell LineCancer TypeMechanismSource
IsorhamnetinHuman bladder cancer cellsBladder CancerInduced G2/M phase arrest and apoptosis via ROS-dependent mechanisms. nih.gov
IsorhamnetinHep3BHepatocarcinomaTriggered G2/M arrest and apoptosis associated with decreased cyclin B1 and increased p21 expression. nih.govresearchgate.net
IsorhamnetinNOZ, GBC-SDGallbladder CancerCaused cell cycle arrest in the G2/M phase. researchgate.net
IsorhamnetinPancreatic Cancer-Associated FibroblastsPancreatic CancerInduced G2/M checkpoint arrest. nih.gov

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/AKT/PKB, MAPK)

Isorhamnetin exerts its anti-cancer effects by interfering with crucial signaling pathways that drive tumor growth and survival. The Phosphoinositide 3-kinase (PI3K)/AKT (also known as Protein Kinase B or PKB) pathway is a frequent target. In gallbladder and colon cancer cells, isorhamnetin has been shown to inhibit cell proliferation by suppressing the PI3K-AKT-mTOR pathway and reducing the phosphorylation levels of its components. frontiersin.orgresearchgate.net Studies on cardiac hypertrophy also confirm that isorhamnetin can block the activation of the PI3K-AKT signaling pathway. nih.gov

The MAPK pathway, which is also involved in inflammation, plays a role in cancer cell proliferation and survival. Isorhamnetin has been found to inhibit the p38/MAPK and STAT3 pathways in breast cancer cells. frontiersin.org By modulating these and other oncogenic pathways, such as the peroxisome proliferator-activated receptor γ (PPAR-γ) activation pathway in gastric cancer, isorhamnetin disrupts the complex signaling networks that cancer cells rely on to thrive. nih.gov

CompoundCancer TypeModulated PathwayKey FindingsSource
IsorhamnetinGallbladder CancerPI3K/AKTInhibited cell proliferation and metastasis via inactivation of the PI3K/AKT pathway. researchgate.net
IsorhamnetinColon CancerPI3K-AKT-mTORInhibited cell proliferation by suppressing this pathway and reducing phosphorylation. frontiersin.orgnih.gov
IsorhamnetinBreast Cancerp38/MAPK, STAT3, AKT/mTORInhibition was associated with suppression of these key signaling cascades. frontiersin.orgresearchgate.net
IsorhamnetinGastric CancerPPAR-γ Activation PathwayModulated this pathway to inhibit proliferation and induce apoptosis. nih.gov

Impact on Tumor Metastasis and Invasion (e.g., MMPs, EMT)

The metastatic cascade, a multi-step process involving local invasion, intravasation, survival in circulation, extravasation, and colonization at a distant site, is a primary cause of cancer-related mortality. A key process enabling the initial steps of metastasis is the epithelial-to-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. Pre-clinical studies on isorhamnetin, the active metabolite of this compound, suggest it can interfere with these critical processes.

Research indicates that isorhamnetin can impede the metastasis of lung cancer cells by reducing the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial for degrading the extracellular matrix, a necessary step for cancer cell invasion. Furthermore, isorhamnetin has been shown to inhibit the invasion and migration of androgen-independent prostate cancer cells. Another study highlighted that isorhamnetin may also suppress metastasis by reducing the production of interleukin-8 (IL-8) in colon cancer cells, as elevated IL-8 levels are linked to cancer progression and metastasis.

While direct studies on this compound are limited, research on a related compound, isorhamnetin-3-O-glucosyl-pentoside, demonstrated its ability to induce apoptosis (programmed cell death) in metastatic human colon cancer cells, further supporting the anti-metastatic potential of isorhamnetin glycosides.

Identification of Molecular Targets (e.g., ENO1, PPARα, PGC-1α, FOSL1)

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. Research into isorhamnetin has pinpointed several key proteins and signaling pathways through which it exerts its effects.

In a model of myocardial injury, isorhamnetin was found to exert protective effects by directly inhibiting alpha-enolase (ENO1) , a key glycolytic enzyme. This inhibition was associated with the activation of the PPARα/PGC-1α signaling axis . This action reverses metabolic shifts, suppresses glycolysis, and enhances ATP production, thereby reducing cellular stress and apoptosis.

Peroxisome proliferator-activated receptor-gamma (PPARγ ) has also been identified as a direct target. Isorhamnetin acts as a PPARγ antagonist, inhibiting its transcriptional activity. This is significant as PPARγ is a master regulator of adipogenesis, and its inhibition can prevent fat cell differentiation.

Other identified targets and pathways modulated by isorhamnetin include:

PI3K/Akt/mTOR pathway : Inhibition of this pathway by isorhamnetin has been observed in gastric and prostate cancer cells, leading to suppressed proliferation and induction of apoptosis.

Epidermal Growth Factor Receptor (EGFR) : Isorhamnetin has been shown to be a direct target in canine mammary tumors, where its binding suppresses the EGFR-STAT3 signaling pathway, leading to reduced expression of PD-L1 and blocking cancer growth.

Caspase-3 : Activation of this executioner caspase is a primary mechanism through which isorhamnetin induces apoptosis in gastric cancer cells.

Information regarding the direct interaction of isorhamnetin or its glycosides with FOSL1 was not prominent in the reviewed literature.

Table 1: Identified Molecular Targets of Isorhamnetin (Aglycone of this compound)

TargetObserved EffectAssociated ActivityCell/Disease Model
ENO1 (Alpha-Enolase)InhibitionCardioprotectionH9c2 cells (Myocardial Injury)
PPARα / PGC-1αActivationCardioprotection, Metabolic RegulationH9c2 cells (Myocardial Injury)
PPARγAntagonism/InhibitionAnti-adipogenic3T3-L1 pre-adipocytes, Gastric Cancer Cells
MMP-2 / MMP-9Reduced ActivityAnti-metastaticA549 cells (Lung Cancer)
PI3K/Akt/mTORInhibitionAnti-cancerProstate and Gallbladder Cancer Cells
EGFRInhibitionAnti-cancerCanine Mammary Tumors

Anti-Diabetic and Anti-Obesity Activities in Pre-clinical Models

The potential of isorhamnetin and its glycosides in managing metabolic disorders like diabetes and obesity has been a subject of extensive pre-clinical investigation. These studies highlight a multi-pronged approach by which these compounds may regulate metabolic health.

Regulation of Glucose Metabolism (e.g., glucose uptake, carbohydrate digestive enzymes)

A key strategy in managing post-meal hyperglycemia is to slow down the digestion of carbohydrates. Isorhamnetin has been shown to inhibit key carbohydrate-digesting enzymes, namely α-amylase and α-glucosidase . nih.gov By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable simple sugars is delayed, leading to a reduction in the rate of glucose absorption and a blunting of the postprandial glucose spike. nih.gov

Beyond digestion, isorhamnetin also influences glucose metabolism at the cellular level. Studies have demonstrated that isorhamnetin promotes glucose uptake in muscle and liver cells. nih.gov This is achieved, in part, by promoting the translocation of Glucose Transporter Type 4 (GLUT4) to the plasma membrane of muscle cells, a critical step for insulin-mediated glucose uptake. nih.gov In diabetic rat models, treatment with an isorhamnetin glycoside, isorhamnetin 3,7-di-O-β-D-glucopyranoside, led to a significant reduction in serum glucose levels. medchemexpress.com

Modulation of Adipogenesis and Lipid Metabolism (e.g., PPARγ, Wnt signaling)

Obesity is characterized by an increase in the size and number of adipocytes (fat cells), a process known as adipogenesis. Pre-clinical studies show that isorhamnetin and its glycosides can effectively inhibit this process. A closely related compound, isorhamnetin 3-O-β-D-glucopyranoside , was found to suppress the differentiation of 3T3-L1 pre-adipocytes into mature adipocytes. This anti-adipogenic activity was mediated by the downregulation of key transcription factors that govern adipogenesis, including Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).

Further studies on the aglycone, isorhamnetin, confirm that its anti-adipogenic effects are mediated by the inhibition of PPARγ and modulation of the Wnt/β-catenin signaling pathway . Activation of the Wnt pathway, which is inhibitory to adipogenesis, was observed in human mesenchymal stem cells treated with isorhamnetin. Isorhamnetin has been identified as a direct antagonist of PPARγ, which helps to explain its ability to inhibit adipocyte differentiation and reduce obesity in diet-induced animal models.

Effects on Insulin (B600854) Signaling Pathways

Insulin resistance, a condition where cells fail to respond effectively to insulin, is a hallmark of type 2 diabetes. Isorhamnetin has been shown to improve insulin sensitivity through its action on several key signaling pathways.

Other studies have revealed that isorhamnetin can modulate insulin signaling through different pathways. In L6 myotubes, isorhamnetin was shown to activate the JAK-STAT signaling pathway , which also contributed to GLUT4 translocation and glucose uptake. nih.gov Furthermore, in diabetic rat models, isorhamnetin treatment was found to up-regulate the expression of AKT2 mRNA, a key component of the canonical PI3K/Akt insulin signaling pathway, while decreasing the expression of mTOR, which can contribute to insulin resistance when overactivated.

Protective Effects on Pancreatic β-cells

The preservation of pancreatic β-cell mass and function is critical for maintaining glucose homeostasis. These cells are responsible for producing and secreting insulin, and their dysfunction or death is a central feature of both type 1 and type 2 diabetes. Evidence suggests that flavonoids, including isorhamnetin, can protect β-cells from damage. researchgate.net

Studies have shown that isorhamnetin and one of its glycosylated forms can promote glucose-stimulated insulin secretion from pancreatic β-cells without negatively affecting cell viability. nih.gov This effect was linked to the phosphorylation of key proteins in the insulin secretion pathway, including ERK and Akt. nih.gov In models where β-cells were exposed to oxidative stress, isorhamnetin demonstrated a protective effect, mitigating apoptotic cell death. nih.gov This protection is strongly correlated with the compound's antioxidant potential, as it helps alleviate cellular oxidative stress markers and enhances the activity of antioxidant enzymes. nih.gov

Neuroprotective Properties in In Vitro and Animal Models

Currently, there is a notable lack of specific pre-clinical research published in peer-reviewed scientific literature that investigates the direct neuroprotective properties of this compound. Studies are abundant for the aglycone, isorhamnetin, which has shown potential in ameliorating oxidative stress, apoptosis, and neuroinflammation in various neuronal models. indexcopernicus.comljmu.ac.ukresearchgate.netnih.govnih.govwjpmr.com Research on other glycosides, such as isorhamnetin 3-O-beta-D-glucopyranoside, also indicates protective effects against oxidative damage. researchgate.net However, without direct studies on the 4'-O-beta-D-glucopyranoside form, the following subsections cannot be detailed in accordance with the specified scope.

Amelioration of Oxidative Stress and Apoptosis in Neuronal Cells

Specific data on the effects of this compound on oxidative stress and apoptosis in neuronal cells are not available in the current scientific literature.

Enhancement of Cognitive Function and Memory (in non-human models)

There are no available studies specifically investigating the impact of this compound on cognitive function and memory in animal models.

Modulation of Neuroinflammatory Processes

Research specifically detailing the modulation of neuroinflammatory processes by this compound has not been identified.

Interaction with Neurotransmitter Systems (e.g., acetylcholinesterase inhibition)

Specific investigations into the interaction of this compound with neurotransmitter systems, including acetylcholinesterase inhibition, are not present in the available literature.

Regulation of Cellular Signaling Pathways (e.g., AKT/mTOR, ERK)

There is no specific data available on how this compound regulates cellular signaling pathways such as AKT/mTOR or ERK in a neuroprotective context.

Antiviral Activities

In contrast to the lack of neuroprotection data, pre-clinical investigations have explored the antiviral potential of this compound, particularly against influenza viruses. Glycosylation of isorhamnetin is thought to increase its solubility and, consequently, may enhance its antiviral properties. acs.org

A study evaluating a series of eight isorhamnetin glycosides for their ability to inhibit influenza virus replication identified isorhamnetin 4'-O-glucoside (referred to as compound 5 in the research) as a potent antiviral agent. acs.org The antiviral efficacy was assessed in vitro using Madin-Darby Canine Kidney (MDCK) cells. The compound demonstrated significant, dose-dependent suppression of viral replication against two influenza A strains: A/California/07/09 (H1N1) and A/chicken/Karaganda/48/05 (H5N1). acs.org

The antiviral potency of isorhamnetin 4'-O-glucoside was found to be superior to that of the reference drug oseltamivir (B103847) and the parent compound isorhamnetin against the tested strains. acs.org For the H1N1 strain, isorhamnetin 4'-O-glucoside had a 50% effective concentration (EC₅₀) of 1.2 µM, compared to 1.3 µM for oseltamivir and 28.0 µM for isorhamnetin. acs.org Against the H5N1 strain, its EC₅₀ was 1.3 µM, while oseltamivir's was 9.1 µM and isorhamnetin's was 56.0 µM. acs.org

The compound did not exhibit significant cytotoxic effects in MDCK cells or in fertilized chicken eggs, indicating a favorable selectivity index (SI), which is a measure of the compound's safety margin. acs.org Molecular docking studies further suggested that its strong antiviral activity may be related to its ability to bind effectively to viral neuraminidase. acs.org

Beyond influenza, the parent compound isorhamnetin has shown potential antiviral activity against other viruses, such as SARS-CoV-2, by inhibiting viral entry into host cells. news-medical.netnih.gov

Interactive Data Table: Antiviral Activity of Isorhamnetin 4'-O-glucoside Against Influenza Viruses

CompoundVirus StrainCell LineCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)
Isorhamnetin 4'-O-glucoside A/California/07/09 (H1N1)MDCK>1001.2>83.3
Isorhamnetin 4'-O-glucoside A/chicken/Karaganda/48/05 (H5N1)MDCK>1001.3>76.9
Oseltamivir (Reference)A/California/07/09 (H1N1)MDCK>1001.3>76.9
Oseltamivir (Reference)A/chicken/Karaganda/48/05 (H5N1)MDCK>1009.1>11.0
Isorhamnetin (Reference)A/California/07/09 (H1N1)MDCK>10028.0>3.6
Isorhamnetin (Reference)A/chicken/Karaganda/48/05 (H5N1)MDCK>10056.0>1.8
Data sourced from a study on naturally occurring isorhamnetin glycosides. acs.org CC₅₀ represents the concentration that causes 50% cytotoxicity, and EC₅₀ represents the concentration that provides 50% protection against viral infection.

Inhibition of Viral Replication in Cell Culture and Embryonic Models

The antiviral potential of isorhamnetin glycosides has been investigated against various influenza virus strains. A study evaluating a range of isorhamnetin glycosides demonstrated their ability to suppress viral reproduction in both cell culture and chicken embryo models. springermedicine.com In these studies, various isorhamnetin glycosides were assessed for their cytotoxicity and antiviral efficacy in Madin-Darby Canine Kidney (MDCK) cells and fertilized chicken eggs (FCEs). nih.gov

Among the tested compounds, some demonstrated a significant dose-dependent reduction in viral replication. nih.gov For instance, a particular isorhamnetin glycoside, when tested against different influenza virus strains, resulted in an almost complete blockage of viral replication in the cell culture model. nih.gov The antiviral potency of these glycosides was quantified using the 50% effective concentration (EC50), which represents the concentration at which the substance shows 50% of its maximal antiviral effect. nih.gov The selectivity index (SI), a ratio of the 50% cytotoxic concentration (CC50) to the EC50, is used to express the in vitro antiviral activity. nih.gov

A comprehensive assessment of eight isorhamnetin glycosides revealed that one compound, in particular, exhibited the most potent inhibitory activity with EC50 values ranging from 1.2–1.3 μM, which was noted to be more effective than the aglycone isorhamnetin (EC50 of 28.0–56.0 μM) and the standard drug oseltamivir (EC50 of 1.3–9.1 μM). nih.gov This highlights the potential significance of the glycosidic moiety in the antiviral action. The studies utilized both MDCK cell lines and fertilized chicken eggs to confirm these antiviral effects. springermedicine.comnih.gov

Table 1: Antiviral Activity of Isorhamnetin Glycosides in Cell Culture

CompoundVirus StrainEC50 (μM)CC50 (μM)Selectivity Index (SI)
Isorhamnetin Glycoside (Compound 5)Influenza A/H1N11.2>100>83.3
Isorhamnetin Glycoside (Compound 5)Influenza A/H3N21.3>100>76.9
Isorhamnetin (Aglycone)Influenza A/H1N128.0>100>3.6
OseltamivirInfluenza A/H1N11.3>100>76.9
Data derived from a study on various isorhamnetin glycosides, where "Compound 5" was identified as a potent inhibitor. nih.gov

Effects on Viral Structures and Enzymes (e.g., hemagglutinin, neuraminidase)

The mechanism of antiviral action for isorhamnetin glycosides appears to involve direct interaction with key viral proteins, namely hemagglutinin (HA) and neuraminidase (NA). springermedicine.comnih.gov These proteins are crucial for the influenza virus life cycle, with HA mediating viral entry into host cells and NA facilitating the release of newly formed virus particles. plos.org

Studies have demonstrated that certain isorhamnetin glycosides can inhibit the hemagglutination of chicken erythrocytes by various influenza virus strains, indicating an interaction with the HA protein. nih.govacs.org This suggests that these compounds may interfere with the initial attachment of the virus to host cells. plos.org Furthermore, the inhibitory effects of these glycosides on the enzymatic activity of neuraminidase have also been reported. springermedicine.comnih.gov By inhibiting NA, these compounds could prevent the release of progeny virions from infected cells, thereby limiting the spread of the infection. nih.gov

Molecular docking studies have been employed to further elucidate these interactions. For one of the more potent isorhamnetin glycosides, molecular dynamics simulations suggested a stable binding conformation with the hemagglutinin receptor, potentially more so than with the neuraminidase receptor. nih.govacs.org This indicates that the primary antiviral mechanism may be the inhibition of hemagglutinin. nih.govacs.org

Table 2: Inhibition of Neuraminidase Activity by Isorhamnetin Glycosides

CompoundVirus StrainIC50 (μM)
Isorhamnetin Glycoside (Compound 5)Influenza A/H1N114.4
Isorhamnetin Glycoside (Compound 5)Influenza A/H3N222.7
Isorhamnetin Glycoside (Compound 6)Influenza A/H1N139.4
OseltamivirInfluenza A/H1N14.0
Data derived from a study on various isorhamnetin glycosides, where "Compound 5" and "Compound 6" were evaluated for their NA inhibitory effects. nih.gov

Hepatoprotective Effects in Pre-clinical Models

Currently, there is a lack of specific pre-clinical studies investigating the hepatoprotective effects of this compound. Research in this area has predominantly focused on the aglycone, isorhamnetin.

Alleviation of Hepatic Damage

No specific data is available for the alleviation of hepatic damage by this compound. Studies on isorhamnetin have shown protective effects against acute liver injury by reducing serum levels of alanine (B10760859) transaminase and aspartate transaminase, and improving liver histopathology. nih.govnih.gov

Regulation of Fibrogenic Pathways (e.g., TGF-β/Smad)

There is no direct evidence from pre-clinical studies on the regulation of fibrogenic pathways, such as the TGF-β/Smad pathway, by this compound. The aglycone, isorhamnetin, has been shown to attenuate liver fibrosis by inhibiting the TGF-β/Smad signaling pathway, which is a key mediator in the development of liver fibrosis. nih.govnih.gov

Modulation of Gut Microbiota in Relation to Hepatic Health

Specific investigations into the modulation of gut microbiota by this compound and its subsequent effects on hepatic health have not been reported in the available scientific literature. Studies with isorhamnetin have suggested a potential to improve metabolic conditions through the regulation of gut microbiota, which could have implications for liver health, but this has not been directly studied with the 4'-O-beta-D-glucopyranoside form. nih.gov

Other Biological Activities in Pre-clinical Research

Beyond the antiviral activities of some of its glycosylated forms, there is limited information on other specific biological activities of this compound in pre-clinical research. The broader class of isorhamnetin and its derivatives have been investigated for a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. nih.gov However, these findings are not specific to the 4'-O-beta-D-glucopyranoside form. One study did investigate the protective effect of isorhamnetin 3-O-beta-D-glucopyranoside against oxidation-induced cell damage, highlighting its antioxidant potential. researchgate.net

Antimicrobial Effects

Furthermore, the broader class of flavonoids and their glycosides are known for their antimicrobial potential. nih.gov Studies on plant extracts rich in isorhamnetin derivatives have also indicated bactericidal effects. nih.gov The synthesis of new flavonoid glycosides has been a strategy to enhance antimicrobial efficacy, with some derivatives showing potent inhibitory activity against pathogenic bacteria. mdpi.com

The antimicrobial activity of flavonoid glycosides can be influenced by the type and position of the sugar moiety. However, without specific studies on this compound, its antimicrobial spectrum and efficacy remain an area for future research.

Table 1: Antifungal Activity of Isorhamnetin

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)Reference
IsorhamnetinCandida tropicalis1.875 mg/mL researchgate.net
IsorhamnetinCandida albicans1.875 mg/mL researchgate.net
IsorhamnetinCandida krusei1.875 mg/mL researchgate.net
IsorhamnetinCandida parapsilosis1.875 mg/mL researchgate.net

Anti-Thrombotic and Anti-Hypertensive Properties

The potential for this compound to influence cardiovascular health, specifically in terms of thrombosis and hypertension, is suggested by extensive research on its aglycone, isorhamnetin, and other derivatives.

Anti-Thrombotic Effects

Isorhamnetin has been shown to possess significant anti-platelet and anti-coagulant activities. frontiersin.orgresearchgate.net It can inhibit platelet aggregation induced by various agonists like collagen and thrombin receptor activator peptide (TRAP). nih.gov The mechanism of this anti-platelet action has been linked to the inhibition of mitochondrial bioenergetics. frontiersin.org In vitro studies have demonstrated that isorhamnetin inhibits collagen-stimulated platelet aggregation in a time-dependent manner. researchgate.net

A study on isorhamnetin and its glycoside derivatives isolated from sea buckthorn berries revealed that these compounds have anti-platelet and anticoagulant potential. nih.gov Specifically, an isorhamnetin derivative, 3-O-beta-glucoside-7-O-alpha-rhamnoside, showed more intense anti-adhesive activity than isorhamnetin itself. nih.govresearchgate.net This compound was found to reduce the expression of GPIIb/IIIa and P-selectin on platelets. researchgate.net These findings suggest that the glycosylation of isorhamnetin can modulate its anti-thrombotic activity. Direct investigation into the anti-thrombotic effects of this compound is needed to confirm its specific properties.

Anti-Hypertensive Effects

Dietary intake of isorhamnetin has been associated with lower blood pressure in patients with coronary artery disease. nih.govresearchgate.net A study found a significant correlation between isorhamnetin intake and lower systolic blood pressure. nih.gov The mechanism for the hypotensive effects of isorhamnetin may involve the blockage of voltage-dependent and receptor-operated calcium channels in vascular smooth muscle cells, leading to vasodilation. ljmu.ac.uk While these findings are promising, they are based on the aglycone. Research specifically examining the anti-hypertensive properties of this compound is currently lacking.

Table 2: Anti-Thrombotic Activity of Isorhamnetin and its Derivatives

CompoundAssayKey FindingsReference
IsorhamnetinPlatelet Aggregation (Collagen-induced)Inhibition with IC50 of 8.1 ± 2.6 µM nih.gov
IsorhamnetinPlatelet Aggregation (TRAP-6-induced)Inhibition with IC50 of 16.1 ± 11.1 µM nih.gov
Isorhamnetin 3-O-beta-glucoside-7-O-alpha-rhamnosidePlatelet Adhesion to CollagenGreater inhibition than isorhamnetin nih.gov
Isorhamnetin 3-O-beta-glucoside-7-O-alpha-rhamnosideGPIIb/IIIa and P-selectin expressionReduced expression in activated platelets researchgate.net

Anti-Osteoporosis Effects

Pre-clinical studies have highlighted the potential of isorhamnetin in the management of osteoporosis, a condition characterized by reduced bone density. nih.govsyfjxzz.com These studies primarily focus on the aglycone form.

Isorhamnetin has been shown to exert anti-osteoporotic effects by modulating bone metabolism. syfjxzz.com It can suppress osteoclastogenesis, the formation of bone-resorbing cells, and enhance osteoblast differentiation, the formation of bone-forming cells. nih.govfrontiersin.org In vitro studies using mouse marrow cultures have demonstrated that isorhamnetin significantly suppresses osteoclast-like cell formation induced by parathyroid hormone. frontiersin.org The mechanism behind this involves the downregulation of key signaling pathways such as MAPK, NF-κB, and PI3K/AKT. nih.gov

In an in vivo model of ovariectomy-induced osteoporosis in rats, isorhamnetin treatment improved bone mineral content and density. nih.gov It also modulated the expression of key bone signaling molecules, upregulating osteoprotegerin (OPG), runt-related transcription factor 2 (Runx2), and bone morphogenetic protein 2 (BMP-2), while downregulating the receptor activator of nuclear factor kappa B ligand (RANKL). nih.gov

While these findings strongly suggest a beneficial role for the isorhamnetin scaffold in bone health, there is a clear absence of research on the specific effects of this compound on osteoporosis. Future studies are warranted to determine if this particular glycoside retains or has enhanced anti-osteoporotic properties compared to its aglycone.

Table 3: Anti-Osteoporotic Effects of Isorhamnetin

Experimental ModelKey FindingsMechanism of ActionReference
Ovariectomized ratsImproved bone mineral density and contentModulation of RANKL/OPG, BMP-2, and Runx2 signaling pathways nih.gov
Mouse marrow culturesSuppression of osteoclast-like cell formation- frontiersin.org
RAW 264.7 cellsInhibition of RANKL-induced osteoclastogenesisDownregulation of MAPK, NF-κB, and PI3K/AKT signaling nih.gov

Immunomodulatory Activities

The immunomodulatory activities of isorhamnetin, particularly its anti-inflammatory effects, have been a subject of significant research. nih.gov These properties are primarily attributed to its ability to modulate key inflammatory pathways.

Isorhamnetin has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govfrontiersin.org NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. frontiersin.org By blocking this pathway, isorhamnetin can reduce the production of inflammatory mediators. For example, it has been shown to attenuate inflammation in bronchial epithelial cells by suppressing MAPK and NF-κB signaling. frontiersin.org

In a study on ovariectomy-induced osteoporosis in rats, isorhamnetin treatment markedly attenuated the elevated serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while increasing the levels of the anti-inflammatory cytokine IL-10. nih.gov This demonstrates a clear immunomodulatory effect in an in vivo setting.

Furthermore, isorhamnetin 3-O-beta-D-glucopyranoside, isolated from Salicornia herbacea, has been reported to have a protective effect against oxidation-induced cell damage and to possess anti-inflammatory activity. researchgate.net This suggests that glycosylation at the 3-position does not abolish the anti-inflammatory properties of the isorhamnetin core. However, specific research on the immunomodulatory activities of this compound is necessary to understand its specific effects on the immune system.

Table 4: Immunomodulatory Effects of Isorhamnetin

Experimental Model/SystemKey FindingsMechanism of ActionReference
Ovariectomized ratsDecreased serum TNF-α, IL-1β, IL-6; Increased serum IL-10- nih.gov
Bronchial epithelial cellsAttenuation of TNF-α-induced inflammationSuppression of MAPK and NF-κB signaling frontiersin.org
Various modelsInhibition of NF-κB signaling pathway- nih.govfrontiersin.org

Structure Activity Relationship Studies

Influence of Glycosylation Position on Biological Efficacy

The location at which a sugar molecule attaches to the isorhamnetin (B1672294) aglycone is a critical determinant of its biological profile. In flavonoids, glycosylation most frequently occurs at the C-3 and C-7 positions, with substitution at the C-4' position, as seen in the subject compound, being less common. nih.gov This positional variation directly impacts the molecule's physicochemical properties, such as solubility and polarity, which in turn affects its absorption, metabolism, and ultimately, its bioactivity.

For instance, studies on different flavonoids have shown that glycosylation at the 7-O-position can significantly decrease certain biological activities, such as the inhibition of aldose reductase. researchgate.net Research on isorhamnetin 3,7-di-O-beta-D-glucopyranoside demonstrated that its antioxidant effects in vivo are not direct. nih.gov Instead, the compound acts as a prodrug, requiring metabolism by intestinal microflora to release the active aglycone, isorhamnetin. nih.gov This suggests that the presence of glycosyl groups at both the 3 and 7 positions influences the compound's mechanism of action, making its efficacy dependent on biotransformation. nih.gov In contrast, glycosylation at the 3-position is also common, leading to compounds like isorhamnetin-3-O-β-D-glucopyranoside. nih.govebi.ac.uk The specific biological consequences of glycosylation at the 4'-position of isorhamnetin are less extensively documented but are understood to similarly modulate the molecule's interaction with cellular targets compared to other isomers.

Impact of Sugar Moiety Type and Linkage on Activity

The nature of the sugar itself and the stereochemistry of its linkage to the aglycone are further layers of structural influence on bioactivity. Common sugar moieties found attached to isorhamnetin include D-glucose, D-galactose, L-rhamnose, D-xylose, and L-arabinose. nih.gov These sugars can be linked as monosaccharides, disaccharides, or even more complex oligosaccharides. nih.govnih.gov

Comparison of Isorhamnetin 4'-O-beta-D-Glucopyranoside with Aglycone and Other Glycosides

When comparing this compound to its parent aglycone (isorhamnetin) and other glycosylated forms, significant differences in biological activity emerge. Generally, O-glycosylation tends to reduce the bioactivity of flavonoids in in-vitro assays, particularly for antioxidant, anti-inflammatory, and antimicrobial effects. researchgate.net For example, in vitro studies showed that isorhamnetin diglucoside had no effect on the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, whereas the aglycone isorhamnetin demonstrated potent antioxidant activity. nih.gov

However, the situation in vivo can be quite different. Glycosylation increases water solubility and can affect the bioavailability and metabolic fate of the compound. acs.org Orally administered glycosides can be hydrolyzed by intestinal enzymes or gut microbiota to release the more active aglycone, which is then absorbed. researchgate.netnih.gov This metabolic activation explains why some glycosides exhibit potent biological effects in vivo despite having low activity in vitro. nih.gov

In some cases, the glycoside form exhibits superior activity. Studies on the anti-inflammatory effects of Opuntia ficus-indica extracts found that isorhamnetin glycosides were more potent inhibitors of nitric oxide (NO) production in RAW 264.7 cells than the aglycone isorhamnetin at the same equivalent concentration. nih.gov Similarly, certain isorhamnetin glycosides have demonstrated more effective inhibition of influenza virus replication than the aglycone. acs.org

Table 1: Comparative Biological Activity of Isorhamnetin and its Glycosides

CompoundBiological ActivityKey FindingsCitations
Isorhamnetin (Aglycone)AntioxidantShows potent antioxidant effect in vitro (DPPH radical scavenging). nih.gov
Isorhamnetin (Aglycone)Anti-inflammatoryInhibits ear edema, but less potent than the diglycoside IGR in NO production inhibition at certain concentrations. nih.gov
Isorhamnetin 3,7-di-O-glucosideAntioxidant (in vivo)Inactive in vitro. Acts as a prodrug, metabolized to active isorhamnetin in vivo to exert antioxidant effects. nih.gov
Isorhamnetin-glucosyl-rhamnoside (IGR)Anti-inflammatoryShowed higher inhibition of NO production than the aglycone and the triglycoside form (IGRR). Equated indomethacin (B1671933) effects in inhibiting ear edema. nih.gov
Isorhamnetin GlycosidesAntiviral (Influenza)Demonstrated effective inhibition of virus replication, with some glycosides showing more potent activity than the aglycone. acs.org

Computational and Molecular Docking Studies for Target Interactions

Computational methods, particularly molecular docking, provide valuable insights into the structure-activity relationships of isorhamnetin and its glycosides by predicting their interactions with specific protein targets at a molecular level. biomedpharmajournal.orgresearchgate.net These studies help to identify potential mechanisms of action and rationalize observed biological activities.

Molecular docking of the aglycone, isorhamnetin, has shown favorable binding to a range of therapeutic targets. It exhibited good docking profiles with key proteins in the advanced glycation end product (AGE) pathway, such as RAGE, PI3-K, and STAT, suggesting a potential role in mitigating diabetic complications. biomedpharmajournal.org Other studies have shown that isorhamnetin can interact with the active site of the GLUT4 glucose transporter protein and the Wnt signaling pathway protein β-catenin. nih.govresearchgate.net

Docking studies that include isorhamnetin glycosides reveal the significant impact of the sugar moiety on target binding. A study on influenza neuraminidase inhibitors found that an isorhamnetin glycoside possessed a lower, more favorable binding energy (−10.7 kcal/mol) compared to the aglycone isorhamnetin (−8.1 kcal/mol), indicating a stronger interaction. acs.org In another example, isorhamnetin 3-glucoside was shown to fit well into the activator binding site of Peroxisome Proliferator-Activated Receptor-α (PPAR-α), a key regulator of lipid metabolism and inflammation. nih.gov The sugar portion of the molecule often forms additional hydrogen bonds with the protein, which can stabilize the complex and enhance binding affinity compared to the aglycone alone. nih.gov These computational findings underscore how glycosylation can modify and, in some cases, improve the interaction of isorhamnetin with its biological targets.

Table 2: Summary of Molecular Docking Studies on Isorhamnetin and its Glycosides

CompoundProtein TargetKey FindingsCitations
Isorhamnetin (Aglycone)Proteins of the AGE Pathway (RAGE, PI3-K, STAT, etc.)Exhibited good docking profiles, suggesting antiglycation activity. biomedpharmajournal.org
Isorhamnetin (Aglycone)β-cateninShowed good placement and strong interactions inside the binding pocket. researchgate.net
Isorhamnetin GlycosidesInfluenza Neuraminidase (NA)A specific glycoside showed lower binding energy (−10.7 kcal/mol) than the aglycone (−8.1 kcal/mol), indicating stronger binding. acs.org
Isorhamnetin 3-glucosidePPAR-αFits well into the activator binding site; the binding model is similar to that of quercetin-3-glucoside. nih.gov
Isorhamnetin (Aglycone)GLUT4In silico studies showed strong interaction with the active site of the GLUT4 protein. nih.gov

Future Directions and Research Gaps

Advanced Mechanistic Studies on Specific Molecular Targets

Future research should prioritize the elucidation of the precise molecular mechanisms of isorhamnetin (B1672294) 4'-O-beta-D-glucopyranoside. While the aglycone, isorhamnetin, is known to modulate several key signaling pathways, it is crucial to determine if the glycoside form interacts with the same or different targets. mdpi.comljmu.ac.uknih.gov Advanced mechanistic studies are necessary to identify and validate the specific molecular targets through which isorhamnetin 4'-O-beta-D-glucopyranoside exerts its biological effects.

Key signaling pathways that warrant investigation for their interaction with this compound include:

PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and metabolism. Isorhamnetin has been shown to suppress this pathway in various cancer cell lines. mdpi.com Future studies should investigate whether this compound can modulate this pathway and its downstream effectors.

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular responses to a variety of stimuli and are often dysregulated in disease. ljmu.ac.uknih.gov Research is needed to determine the specific effects of this compound on these cascades.

NF-κB Signaling: As a critical regulator of inflammation and immunity, the NF-κB pathway is a key therapeutic target. mdpi.comljmu.ac.uknih.govfrontiersin.org Given the anti-inflammatory potential of many flavonoids, it is important to explore the inhibitory effects of this compound on NF-κB activation and its downstream inflammatory mediators.

Nrf2 Signaling Pathway: This pathway is a primary regulator of the cellular antioxidant response. mdpi.com Investigating the ability of this compound to activate the Nrf2 pathway could provide insights into its potential cytoprotective effects. mdpi.com

Potential Molecular TargetAssociated Cellular ProcessRelevance for Future Research on this compound
PI3K/AktCell survival, proliferation, metabolismInvestigation of its role in potential anti-cancer and metabolic regulatory effects.
MAPK (ERK, JNK, p38)Cellular stress response, inflammation, apoptosisElucidation of its involvement in anti-inflammatory and neuroprotective activities.
NF-κBInflammation, immune responseUnderstanding its potential as an anti-inflammatory agent.
Nrf2Antioxidant defenseExploring its cytoprotective and antioxidant mechanisms.

Exploration of Synergistic Effects with Other Phytochemicals

The therapeutic efficacy of this compound may be enhanced when used in combination with other phytochemicals. Future research should systematically explore potential synergistic interactions that could lead to improved biological activity and the possibility of multi-target therapies. Such studies could focus on combinations with other flavonoids, terpenoids, or alkaloids that are often found together in medicinal plants. Investigating these combinations could reveal synergistic effects on various cellular processes, including apoptosis, cell cycle regulation, and anti-inflammatory responses.

Development of Advanced In Vitro and Organoid Models for Efficacy Screening

To better predict the in vivo efficacy of this compound, there is a need for the development and utilization of advanced in vitro models that more closely mimic human physiology. The use of three-dimensional (3D) cell cultures and organoid models offers a significant improvement over traditional 2D cell cultures. nih.govsciltp.com These models can provide a more accurate representation of the complex cellular interactions and microenvironments found in vivo. nih.govsciltp.com The development of specific organoid systems, such as intestinal, liver, and cardiac organoids, will be invaluable for screening the efficacy and potential organ-specific effects of this compound. nih.govsciltp.com

Investigation of Bioavailability and Metabolic Fate in Specific Non-human Biological Systems

A critical area for future research is the comprehensive investigation of the bioavailability and metabolic fate of this compound in various non-human biological systems. Studies in animal models are essential to understand how this glycoside is absorbed, distributed, metabolized, and excreted. It is hypothesized that, similar to other flavonoid glycosides, this compound may be hydrolyzed by intestinal microflora to its aglycone, isorhamnetin, which is then absorbed. nih.gov Detailed pharmacokinetic studies in rodents and other relevant animal models will provide crucial data on its metabolic pathways and the potential formation of active metabolites.

Potential for Derivatization and Analogue Synthesis for Enhanced Biological Activity

The chemical structure of this compound offers opportunities for derivatization and the synthesis of novel analogues with potentially enhanced biological activity, improved bioavailability, or increased target specificity. Future research in medicinal chemistry could focus on modifying the glycosidic linkage, the sugar moiety, or the flavonoid backbone to create a library of related compounds. These new derivatives could then be screened for improved therapeutic properties. Enzymatic and chemo-enzymatic synthesis methods could provide efficient and stereoselective routes to these novel compounds. mdpi.com

Integration of Omics Technologies in Research

The integration of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, will be instrumental in gaining a holistic understanding of the biological effects of this compound. nih.govnih.gov These high-throughput approaches can provide comprehensive data on the global changes in gene expression, protein levels, and metabolic profiles in response to treatment with the compound. nih.govnih.gov This systems-level data can help to identify novel molecular targets, uncover previously unknown mechanisms of action, and reveal potential biomarkers of response. nih.gov

Omics TechnologyPotential Application in this compound ResearchExpected Outcomes
TranscriptomicsAnalysis of global gene expression changes in cells or tissues treated with the compound.Identification of regulated genes and pathways, providing insights into mechanisms of action.
ProteomicsQuantitative analysis of the entire protein complement (proteome) in response to treatment.Discovery of protein targets and signaling networks modulated by the compound.
MetabolomicsComprehensive analysis of metabolites and metabolic pathways affected by the compound.Understanding of the metabolic reprogramming induced by the compound and identification of metabolic biomarkers.

Q & A

Q. What spectroscopic methods are most effective for structural elucidation of isorhamnetin 4'-O-β-D-glucopyranoside?

Structural elucidation typically combines nuclear magnetic resonance (NMR) (1D/2D experiments for aglycone and glycosidic linkage analysis), high-resolution mass spectrometry (HR-MS) for molecular formula confirmation, and infrared (IR) spectroscopy for functional group identification. For glycosidic linkage determination, acid hydrolysis followed by chromatographic analysis (HPLC or TLC) of the sugar moiety is essential .

Q. How is isorhamnetin 4'-O-β-D-glucopyranoside isolated from plant sources?

Isolation involves extraction with polar solvents (e.g., methanol/water), followed by fractionation via column chromatography (e.g., silica gel, Sephadex LH-20). Final purification often employs reversed-phase HPLC. For example, similar flavonoid glycosides were isolated from Bauhinia tarapotensis using ethanol extraction and repeated column chromatography .

Q. What in vitro assays are used to evaluate its antioxidant activity?

Common assays include:

  • DPPH Radical Scavenging : Measures hydrogen-donating capacity.
  • TEAC (Trolox Equivalent Antioxidant Capacity) : Quantifies radical quenching against a Trolox standard.
  • β-Carotene-Linoleic Acid Oxidation : Evaluates inhibition of lipid peroxidation .

Advanced Research Questions

Q. What synthetic strategies are employed for glycosylation to produce isorhamnetin 4'-O-β-D-glucopyranoside?

Synthesis involves regioselective glycosylation using protected sugar donors (e.g., trichloroacetimidates) and flavonoid acceptors. For example:

Protect the hydroxyl groups of isorhamnetin (e.g., using acetyl or benzyl groups).

Activate the glucopyranosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose) with a Lewis acid (BF₃·Et₂O).

Couple the donor to the 4'-OH position of isorhamnetin under controlled conditions.

Deprotect using catalytic hydrogenation or alkaline hydrolysis .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from differences in:

  • Purity : Use HPLC (>95% purity) and quantitative NMR for standardization.
  • Assay Conditions : Control pH, temperature, and solvent polarity (e.g., DMSO concentration in cell-based assays).
  • Cell Lines/Tissue Models : Validate activity in multiple systems (e.g., primary cells vs. immortalized lines). Cross-reference with structurally similar compounds (e.g., kaempferol glucosides) to identify structure-activity trends .

Q. What advanced chromatographic techniques improve quantification in complex matrices?

  • UHPLC-ESI-MS/MS : Enables sensitive quantification in plant extracts or biological fluids.
  • HILIC (Hydrophilic Interaction Chromatography) : Effective for polar glycosides.
  • Chiral Chromatography : Resolves enantiomeric impurities in synthetic batches .

Methodological Challenges and Solutions

Q. How to differentiate isorhamnetin 4'-O-β-D-glucopyranoside from positional isomers (e.g., 3-O-glucosides)?

  • NMR Analysis : Compare chemical shifts of aglycone protons (e.g., H-4' in ¹H NMR) and glycosylation-induced deshielding.
  • Enzymatic Hydrolysis : Use β-glucosidase to confirm glycosidic bond position via released glucose and residual aglycone .

Q. What in silico tools predict its metabolic stability or pharmacokinetics?

  • Molecular Docking : Assess interactions with metabolic enzymes (e.g., CYP450 isoforms).
  • ADMET Predictors : Estimate bioavailability, logP, and plasma protein binding using software like SwissADME or pkCSM .

Future Research Directions

  • Target Identification : Use CRISPR-Cas9 screening to map cellular targets in disease models.
  • Nanoparticle Delivery : Encapsulate in PEGylated liposomes to enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.